Épiglobulol

Vue d'ensemble

Description

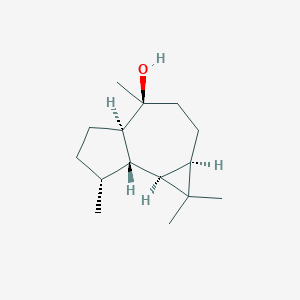

Epiglobulol is a compound that has been synthesized through a novel Rh(I)-catalyzed cascade reaction. This reaction involves a hydroacylation of 4,6-dienal followed by a cycloisomerization of the resultant triene, leading to the formation of a bicyclo[5.3.0]decenone derivative. The Thorpe–Ingold effect is significant in the cycloisomerization step of this cascade cyclization, which ultimately allows for the synthesis of (±)-epiglobulol .

Synthesis Analysis

The synthesis of (±)-epiglobulol is achieved through a Rh(I)-catalyzed cascade reaction. This process is a combination of hydroacylation and cycloisomerization steps. The Thorpe–Ingold effect, which involves the relief of ring strain in cyclic systems, plays a crucial role in the stereoselective formation of the cyclization product. From this product, (±)-epiglobulol can be synthesized, demonstrating the potential for creating complex molecular structures through cascade reactions .

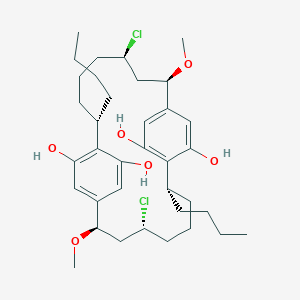

Molecular Structure Analysis

While the specific molecular structure analysis of epiglobulol is not detailed in the provided papers, the synthesis process indicates that epiglobulol likely has a bicyclic structure as it is derived from a bicyclo[5.3.0]decenone derivative. The stereochemistry of epiglobulol is influenced by the Thorpe–Ingold effect, which suggests that the compound has a defined three-dimensional shape critical to its chemical properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of epiglobulol include hydroacylation and cycloisomerization. These reactions are catalyzed by a Rh(I) catalyst, which facilitates the transformation of 4,6-dienal into a complex bicyclic molecule. The Thorpe–Ingold effect contributes to the efficiency and selectivity of the cycloisomerization step, indicating that the molecular structure of epiglobulol is intricately linked to the reaction conditions and catalyst used .

Physical and Chemical Properties Analysis

The physical and chemical properties of epiglobulol are not explicitly discussed in the provided papers. However, the synthesis and structural information suggest that epiglobulol possesses unique properties due to its bicyclic nature and the presence of stereocenters. These properties would likely influence its reactivity and interactions with other molecules, such as proteins or enzymes, which could be explored in further studies .

Relevant Case Studies

There are no direct case studies involving epiglobulol in the provided papers. However, the synthesis of complex molecules like epiglobulol has broad implications in fields such as medicinal chemistry and materials science, where the creation of novel compounds can lead to the development of new drugs or materials with desirable properties .

Applications De Recherche Scientifique

Recherche Médicale

Épiglobulol: est un composé sesquiterpénique qui a été identifié dans diverses plantes médicinales. Il est connu pour ses propriétés thérapeutiques potentielles. En recherche médicale, l'this compound pourrait être exploré pour ses propriétés analgésiques et anti-inflammatoires, car ce sont des caractéristiques communes à de nombreux sesquiterpènes . Des études plus approfondies pourraient étudier son rôle en aromathérapie et en phytothérapie, où il peut contribuer au traitement des maux grâce à son inclusion dans les huiles essentielles .

Analyse Environnementale

En sciences de l'environnement, This compound pourrait être utilisé comme bioindicateur pour surveiller la santé des écosystèmes. Sa présence et sa concentration dans les échantillons de plantes peuvent indiquer le niveau de certains facteurs environnementaux comme les polluants ou l'impact du changement climatique sur la végétation.

Applications Industrielles

This compound: a des applications potentielles dans l'industrie des parfums en raison de ses propriétés aromatiques. Il pourrait être utilisé dans la formulation de parfums et de senteurs. De plus, sa stabilité chimique pourrait en faire un candidat pour une utilisation dans des matrices non volatiles de produits industriels .

Recherche en Biotechnologie

En biotechnologie, This compound pourrait être utilisé dans les processus de génie génétique et de fermentation microbienne. Son rôle dans la synthèse de composés organiques complexes et en tant que précurseur de molécules bioactives pourrait être crucial dans le développement de nouvelles applications biotechnologiques .

Études Agricoles

This compound: pourrait avoir des applications en agriculture, en particulier dans la gestion des ravageurs et la protection des cultures. Sa présence naturelle dans certaines plantes suggère qu'il pourrait jouer un rôle dans les mécanismes de défense des plantes, qui peuvent être exploités pour développer des pesticides ou des herbicides naturels .

Science des Matériaux

En science des matériaux, This compound pourrait être étudié pour ses propriétés lorsqu'il est incorporé dans les polymères et les revêtements. Son potentiel à améliorer la durabilité ou la biodégradabilité des matériaux pourrait mener à des applications innovantes dans le développement de matériaux durables .

Mécanisme D'action

Target of Action

Epiglobulol, a sesquiterpenoid , has been found to inhibit the recombinant human UDP-glucuronosyltransferase (UGT) 2B7 . UGT2B7 is an enzyme involved in the metabolism and elimination of potentially harmful compounds, including drugs and endogenous substances .

Mode of Action

It is known that epiglobulol can inhibit the activity of ugt2b7 , which may lead to changes in the metabolism and elimination of certain substances in the body.

Biochemical Pathways

Epiglobulol is thought to be involved in the pentose phosphate pathway (PPP) . The PPP is a metabolic pathway parallel to glycolysis and plays a key role in generating NADPH and pentoses (5-carbon sugars). NADPH is used in reductive biosynthesis reactions within cells, and pentoses are essential for the synthesis of nucleotides .

Pharmacokinetics

Understanding these properties is crucial for predicting the bioavailability of the compound

Result of Action

It has been reported to show antibacterial activities and can strongly inhibit the growth of foodborne microorganisms . This suggests that Epiglobulol may have potential applications in the treatment of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like Epiglobulol. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . Additionally, the individual’s diet, lifestyle, and exposure to other environmental contaminants can also influence the compound’s action .

Propriétés

IUPAC Name |

(1aR,4S,4aR,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10-,11-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXPYQRXGNDJFU-RWXDJMAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@]2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88728-58-9 | |

| Record name | Epiglobulol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088728589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

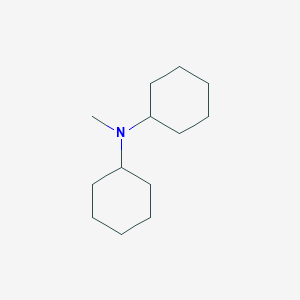

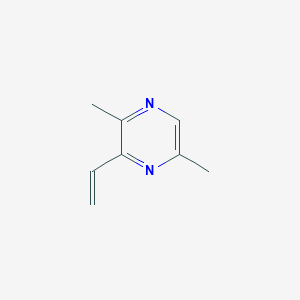

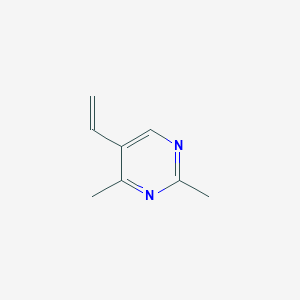

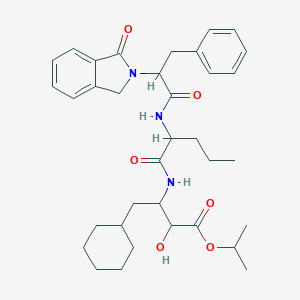

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)

![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)

![[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol](/img/structure/B149222.png)